molecular formula C9H7N5S B1303693 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-17-2

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B1303693
M. Wt: 217.25 g/mol
InChI Key: OOOMCZWDEQGXMD-UHFFFAOYSA-N
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Patent
US07598244B2

Procedure details

The obtained 3-dimethylamino-1-thiophen-2-ylpropenone (10.78 g) was dissolved in toluene (160 ml). Thereafter, 3,5-diamino-1,2,4-triazole (14.15 g) was added to the solution, and the obtained mixture was stirred at 100° C. After 10-camphorsulfonic acid (13.82 g) was added thereto, the mixture was heated to reflux for 1.5 hours. The reaction solution was cooled to a room temperature, and the supernatant was then eliminated (decant). The residue was washed by successive suspension in an aqueous 5% sodium carbonate-10% ethanol solution, a 10% ethanol solution, ethanol, and methylene chloride. The resultant was then dried under a reduced pressure to obtain the captioned compound (8.55 g).
[Compound]
Name
3-dimethylamino-1-thiophen-2-ylpropenone
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
14.15 g
Type
reactant
Reaction Step Two
Quantity
13.82 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[C:5]([NH2:7])[NH:4][N:3]=1.[C:8]12([CH2:18][S:19](O)(=O)=O)C(C)(C)[CH:12]([CH2:13][CH2:14]1)[CH2:11][C:9]2=O>C1(C)C=CC=CC=1>[S:19]1[CH:18]=[CH:8][CH:9]=[C:11]1[C:12]1[N:3]2[N:4]=[C:5]([NH2:7])[N:6]=[C:2]2[N:1]=[CH:14][CH:13]=1

Inputs

Step One
Name
3-dimethylamino-1-thiophen-2-ylpropenone
Quantity
10.78 g
Type
reactant
Smiles
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.15 g
Type
reactant
Smiles
NC1=NNC(=N1)N
Step Three
Name
Quantity
13.82 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to a room temperature
CUSTOM
Type
CUSTOM
Details
(decant)
WASH
Type
WASH
Details
The residue was washed by successive suspension in an aqueous 5% sodium carbonate-10% ethanol solution
CUSTOM
Type
CUSTOM
Details
The resultant was then dried under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=CC=NC=2N1N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.55 g
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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